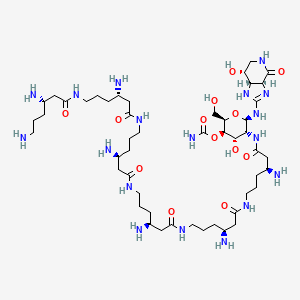

Streptothricin A

Description

Properties

CAS No. |

3484-67-1 |

|---|---|

Molecular Formula |

C49H94N18O13 |

Molecular Weight |

1143.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |

InChI |

InChI=1S/C49H94N18O13/c50-13-1-7-27(51)19-35(70)58-14-2-8-28(52)20-36(71)59-15-3-9-29(53)21-37(72)60-16-4-10-30(54)22-38(73)61-17-5-11-31(55)23-39(74)62-18-6-12-32(56)24-40(75)64-43-44(76)45(80-48(57)78)34(26-68)79-47(43)67-49-65-41-33(69)25-63-46(77)42(41)66-49/h27-34,41-45,47,68-69,76H,1-26,50-56H2,(H2,57,78)(H,58,70)(H,59,71)(H,60,72)(H,61,73)(H,62,74)(H,63,77)(H,64,75)(H2,65,66,67)/t27-,28-,29-,30-,31-,32-,33+,34+,41+,42-,43+,44-,45-,47+/m0/s1 |

InChI Key |

CTKOCMSLRIIOBG-JMSRUVCGSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)N)O |

Canonical SMILES |

C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)N)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Streptothricin Analogs

Core Structural Components of Streptothricins

Streptothricins are defined by a shared backbone consisting of a streptolidine (B1256088) lactam moiety, a carbamoylated gulosamine sugar, and a variable poly-β-lysine chain. nih.govnih.gov This tripartite structure is a hallmark of the streptothricin (B1209867) class of antibiotics. nih.govrsc.org

Streptolidine Lactam Moiety

A defining feature of streptothricins is the streptolidine lactam moiety, an unusual guanidine-containing amino acid. nih.govrsc.org This component is a bicyclic 5-6 ring system and appears to be unique to this class of natural products. rsc.orgnih.gov The streptolidine portion of the molecule is crucial for its biological activity, acting as a guanine (B1146940) mimetic. nih.govresearchgate.net It forms extensive hydrogen bonds with the 16S rRNA of the bacterial ribosome. nih.govresearchgate.net Hydrolysis of the streptolidine lactam can serve as a resistance mechanism, highlighting its importance for antibacterial action. nih.govrsc.org

Carbamoylated Gulosamine Sugar Core

The central component of the streptothricin scaffold is a carbamoylated gulosamine sugar core. nih.govrsc.orguga.edu This sugar moiety serves as the anchor point for the other two structural elements. The streptolidine lactam is attached at the C7 amine, while the poly-β-lysine chain is linked to the C8 amine of the gulosamine core. nih.govrsc.org The carbamoyl (B1232498) group is a key feature influencing the interaction of streptothricins with their biological targets. ontosight.ai Specifically, the C-10-carbamoyl moiety of the gulosamine sugar has been shown to interact with the A1196 base of the 16S rRNA. nih.gov Variations in the location of the carbamoyl group, for instance at C-12, have been observed in some streptothricin-like analogs. researchgate.net

Poly-β-Lysine Chain Variations (e.g., Streptothricin F with one β-lysine, Streptothricin D with three β-lysines)

The diversity within the streptothricin family arises from the variation in the length of the poly-β-lysine homopolymer chain attached to the gulosamine sugar. nih.govrsc.org These chains are formed by β-lysine residues linked end-to-end through amide bonds to their ε-amino groups. nih.govresearchgate.net The number of β-lysine units, which can range from one to seven, distinguishes the different streptothricin analogs, designated by letters A through F, and X. nih.govrsc.org For instance, Streptothricin F (S-F) contains a single β-lysine residue, whereas Streptothricin D (S-D) possesses three. nih.govresearchgate.net The length of this poly-β-lysine tail has a significant impact on the biological properties of the molecule, including its toxicity. nih.gov

Table 1: Comparison of Streptothricin F and Streptothricin D

| Feature | Streptothricin F | Streptothricin D |

|---|---|---|

| Number of β-lysine residues | 1 | 3 |

| Relative Toxicity | Less toxic | More toxic |

Stereochemical Considerations and Their Impact on Biological Activity

The stereochemistry of the streptothricin molecule is a critical determinant of its biological function. ontosight.ai The hydrogens on C-2 and C-3 of the streptolidine β-lactam ring in naturally occurring Streptothricin F are in a trans (2S, 3S) configuration. nih.gov Disruption of this stereochemistry has been shown to significantly reduce antibacterial efficacy. An analog of Streptothricin D with a cis-fused streptolidine lactam moiety (2R, 3S) exhibited a 32-fold increase in the minimum inhibitory concentration (MIC) against Bacillus subtilis compared to Streptothricin F. nih.gov This underscores the importance of the specific three-dimensional arrangement of atoms for potent biological activity.

Advanced Structural Studies of Streptothricin-Ribosome Interactions

To understand the molecular basis of their antibacterial action, advanced structural techniques have been employed to visualize how streptothricins interact with their primary target, the bacterial ribosome.

Cryo-Electron Microscopy (Cryo-EM) Studies of Streptothricin F and D Binding

Cryo-electron microscopy (cryo-EM) has provided high-resolution insights into the binding of Streptothricin F and Streptothricin D to the 70S ribosome of Acinetobacter baumannii. nih.gov These studies revealed that streptothricins bind to the 30S subunit, specifically at the decoding center in helix 34 of the 16S rRNA. nih.govrespiratory-therapy.com

The streptolidine moiety of Streptothricin F acts as a guanine mimetic, forming extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA. nih.govresearchgate.net The carbamoylated gulosamine sugar, particularly the C-10-carbamoyl group, interacts with the A1196 base. nih.gov Additionally, the β-amino group of the β-lysine residue engages in electrostatic interactions with the ribose-phosphate backbone of U1052 and C1054. nih.gov This binding at the A-site of the ribosome is thought to be responsible for the observed miscoding activity of streptothricins. nih.govrespiratory-therapy.com

Cryo-EM analysis also identified a second binding site for Streptothricin F on the 50S ribosomal subunit near the E-site, and a distinct site for Streptothricin D in the peptide exit tunnel, though these may represent non-specific binding due to the high concentrations used in the experiments. nih.gov

Table 2: Key Ribosomal Interactions of Streptothricin F

| Streptothricin Moiety | Ribosomal Component | Type of Interaction |

|---|---|---|

| Streptolidine | 16S rRNA (C1054) | Hydrogen bonding |

| Carbamoylated Gulosamine | 16S rRNA (A1196) | Electrostatic |

| β-amino group of β-lysine | 16S rRNA (U1052, C1054) | Electrostatic |

Identification of Specific Ribosomal Binding Sites (e.g., 16S rRNA helix 34, A1196, C1054, U1052)

The antimicrobial action of streptothricin A, and its analogs like streptothricin F (S-F) and streptothricin D (S-D), stems from their interaction with the bacterial ribosome, specifically the 30S subunit. nih.gov This binding disrupts protein synthesis, leading to miscoding and ultimately, bacterial cell death. eurekalert.org Advanced structural and biochemical studies have pinpointed the precise binding sites, offering a detailed understanding of the molecular interactions at play.

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the binding of streptothricin analogs to the 70S ribosome of bacteria such as Acinetobacter baumannii. nih.govnih.govresearchgate.net These studies reveal that the primary binding site is located at helix 34 (h34) of the 16S ribosomal RNA (rRNA), a critical component of the 30S subunit's decoding center. nih.govnih.govcroftsmicrolab.org

The interaction is characterized by a network of hydrogen bonds and electrostatic interactions between specific moieties of the streptothricin molecule and key nucleotides within h34. The streptolidine core of the antibiotic is a key player in this binding. nih.gov It engages in extensive hydrogen bonding with the nucleobase of cytosine 1054 (C1054), using E. coli numbering as a standard reference. nih.govplos.orgresearchgate.net This interaction is crucial, as mutations at this position, such as C1054A or C1054T, have been shown to confer high-level resistance to streptothricins. nih.govnih.govbiorxiv.org

Another critical contact point involves the carbamoylated gulosamine sugar of the streptothricin molecule, which interacts with adenosine (B11128) 1196 (A1196) in h34. nih.govnih.govresearchgate.net Mutations at this site, including A1196C and A1196G, also lead to significant increases in resistance, underscoring the importance of this interaction for the antibiotic's activity. nih.govbiorxiv.org

Furthermore, electrostatic interactions have been observed between the β-amino group of the β-lysine side chain and the 2'-hydroxyl (O2') groups of the ribose sugars of both C1054 and uridine (B1682114) 1052 (U1052). nih.govnih.govplos.org These interactions with U1052 further stabilize the binding of the antibiotic within the ribosomal pocket. nih.govcroftsmicrolab.org The collective binding of streptothricin to these specific residues in h34 is thought to stabilize the binding of incorrect (non-cognate) transfer RNAs (tRNAs) in the A-site of the ribosome, leading to errors in protein translation. nih.govcroftsmicrolab.org

The binding mode of streptothricins is distinct from that of other antibiotic classes that also target the ribosome, such as tetracyclines and aminoglycosides, which helps to explain the lack of cross-resistance. nih.gov The identification of these specific binding sites provides a molecular basis for the bactericidal activity of streptothricins and offers a foundation for the rational design of novel derivatives with improved therapeutic properties.

Interactive Data Tables

Table 1: Key Ribosomal Interactions of Streptothricin Analogs

| Streptothricin Moiety | Ribosomal Component | Nucleotide Residue (E. coli numbering) | Type of Interaction | Reference |

| Streptolidine | 16S rRNA (h34) | C1054 | Hydrogen Bonding | nih.govplos.org |

| Carbamoylated Gulosamine | 16S rRNA (h34) | A1196 | Electrostatic Interaction | nih.govplos.org |

| β-lysine | 16S rRNA (h34) | U1052 (O2' of ribose) | Electrostatic Interaction | nih.govplos.org |

| β-lysine | 16S rRNA (h34) | C1054 (O2' of ribose) | Electrostatic Interaction | nih.govplos.org |

Table 2: Impact of 16S rRNA Mutations on Nourseothricin Activity

| Mutation in 16S rRNA (h34) | Fold Increase in MIC* for Nourseothricin | Reference |

| C1054A | >256 | nih.gov |

| A1196C | 16 | nih.gov |

| A1196G | 32 | nih.gov |

| *MIC (Minimal Inhibitory Concentration) values were determined in an E. coli strain with a single rrn operon. nih.gov |

Biosynthetic Pathways of Streptothricins

Elucidation of the Streptothricin (B1209867) Biosynthetic Gene Cluster

The genetic blueprint for streptothricin production is encoded within a biosynthetic gene cluster (BGC), a contiguous stretch of genes responsible for the assembly of the antibiotic. The identification and characterization of these clusters in various Streptomyces species have been pivotal in understanding how these complex molecules are made. d-nb.infomcmaster.canih.gov The heterologous expression of a complete streptothricin BGC from Streptomyces sp. TP-A0356 in a host organism, Streptomyces coelicolor M145, confirmed the functionality of the identified gene cluster. d-nb.info This cluster spans approximately 30.5 kb and contains 24 genes proposed to be involved in streptothricin biosynthesis. d-nb.info

Identification of Key Genes and Enzymes

Bioinformatic analysis and gene inactivation studies have been instrumental in assigning putative functions to the genes within the streptothricin BGC. d-nb.infoasm.org Several key genes and their corresponding enzymes have been identified as crucial for the synthesis of the streptothricin backbone. These include genes involved in the formation of the sugar moiety, the streptolidine (B1256088) core, and the poly-β-lysine chain.

Key genes and their proposed functions are detailed in the table below:

| Gene | Proposed Enzyme Function | Role in Biosynthesis |

| stnG | Glycosyltransferase | Attaches the sugar moiety to the streptolidine core. d-nb.infocas.cnresearchgate.net |

| stnI | Deacetylase (LmbE-like) | Removes the acetyl group from the N-acetylglucosamine precursor. d-nb.infocas.cnresearchgate.net |

| stnJ | Epimerase/Dehydratase | Catalyzes the epimerization of the sugar moiety. d-nb.infocas.cnresearchgate.net |

| stnQ | Carbamoyltransferase | Adds a carbamoyl (B1232498) group to the sugar moiety. d-nb.infocas.cnresearchgate.net |

| stnO | Aminomutase | Converts L-lysine to β-lysine. d-nb.infoasm.org |

| orf11 | Homologs found in other clusters | Involved in peptide bond formation between streptothrisamine and amino acid residues. researchgate.net |

| orf15 | Transaminase | Implicated in the conversion of α-lysine to β-lysine. researchgate.net |

| orf17 | Carbamoyltransferase | Acts on the D-gulosamine sugar. researchgate.net |

| orf18 | NRPS (PCP-C didomain) | Involved in the loading and elongation of the poly-β-lysine chain. d-nb.infoasm.orgrsc.org |

| orf19 | NRPS (Adenylation domain) | Activates and elongates the poly-β-lysine chain. d-nb.infoasm.orgrsc.org |

| sba18 | Homolog of orf18 | Likely involved in poly-β-lysine chain assembly. |

Enzymatic Mechanisms in D-Gulosamine Moiety Biosynthesis

The D-gulosamine moiety is a critical component of streptothricins, and its biosynthesis involves a series of precise enzymatic transformations. cas.cnresearchgate.net Isotope labeling studies have shown that D-glucosamine serves as a precursor for the D-gulosamine moiety. jst.go.jp The biosynthesis of this rare sugar involves a cascade of reactions catalyzed by specific enzymes encoded within the gene cluster. cas.cnresearchgate.net

Glycosyltransferase (StnG) Activity

The initial step in the formation of the glycosidic linkage is catalyzed by the glycosyltransferase StnG. d-nb.infocas.cnmdpi.com This enzyme attaches an N-acetyl-D-galactosamine (from a UDP-N-acetylgalactosamine donor) to the streptolidine lactam core. researchgate.netutexas.edu StnG is a GT-A fold N-glycosyltransferase that uniquely acts on the imine nitrogen of a guanidine (B92328) group. cas.cnresearchgate.net While UDP-N-acetylglucosamine can also be utilized, UDP-N-acetylgalactosamine has been shown to be a more efficient substrate for StnG. utexas.edu

Epimerization (StnJ) and Carbamoyltransferase (StnQ) Functions

Following glycosylation, the putative epimerase StnJ is believed to catalyze the epimerization of the attached N-acetyl-D-galactosamine to form an N-acetyl-D-gulosamine intermediate. cas.cnresearchgate.net Subsequently, the carbamoyltransferase StnQ installs a carbamoyl group onto this intermediate. cas.cnresearchgate.net

Acetyl Group Removal (StnI)

The final step in the maturation of the D-gulosamine moiety is the removal of the acetyl group from the N-acetyl-D-gulosamine intermediate. This deacetylation is carried out by the enzyme StnI, which is a member of the LmbE-like family of deacetylases. d-nb.infocas.cnresearchgate.net The removal of this acetyl "protecting group" is thought to be a prerequisite for the subsequent attachment of the poly-β-lysine chain. utexas.edu

Poly-β-Lysine Chain Assembly

A defining feature of streptothricins is the presence of a poly-β-lysine chain, the length of which can vary. researchgate.net The biosynthesis of this polypeptide chain is carried out by a non-ribosomal peptide synthetase (NRPS) system. asm.orgasm.org Feeding experiments have confirmed that the β-lysine units are derived from L-lysine. d-nb.info The conversion of L-lysine to β-lysine is catalyzed by an aminomutase, StnO. d-nb.infoasm.org

The assembly of the poly-β-lysine chain involves a series of stand-alone NRPS domains. d-nb.inforsc.org In the proposed model, a stand-alone adenylation (A) domain protein (homologous to Orf5/StnE) activates β-lysine and loads it onto the peptidyl carrier protein (PCP) domain of a didomain protein (homologous to Orf18). d-nb.infoasm.orgrsc.org Another stand-alone A domain (homologous to Orf19/StnS) is responsible for iteratively adding more β-lysine units to the growing chain. d-nb.infoasm.orgrsc.org Finally, the condensation (C) domain of the Orf18-like protein catalyzes the attachment of the completed poly-β-lysine chain to the streptothrisamine core (the streptolidine-gulosamine structure), yielding the final streptothricin molecule. d-nb.info

Role of Nonribosomal Peptide Synthetases (NRPS) and Stand-Alone Domains

The formation of the poly-β-lysine chain in streptothricin is a prime example of nonribosomal peptide synthesis, a process independent of the ribosomal machinery typically used for protein synthesis. d-nb.info This pathway relies on large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). d-nb.infomdpi.com In the streptothricin biosynthetic gene cluster, several genes encode NRPS components, including stand-alone domains that work in concert to assemble the β-lysine polymer. mdpi.comd-nb.info

Key enzymes involved in this process include StnE and StnS, which are stand-alone adenylation (A) domains. d-nb.info The A domain is responsible for recognizing and activating the specific amino acid substrate, in this case, β-lysine, by converting it into an aminoacyl-adenylate. mdpi.comasm.org StnE is believed to activate the initial β-lysine unit and load it onto the phosphopantetheine arm of a peptidyl carrier protein (PCP) domain. d-nb.info The PCP domain, a part of the didomain protein StnR (which also contains a condensation domain), tethers the growing peptide chain. mdpi.comd-nb.info Subsequently, the StnS A domain is responsible for the iterative elongation of the poly-β-lysine chain. d-nb.info The condensation (C) domain of StnR then catalyzes the formation of the peptide bond, attaching the elongated poly-β-lysine chain to the streptothrisamine intermediate to form the mature streptothricin molecule. d-nb.info

The modular nature of these NRPSs, with their distinct domains for substrate activation, tethering, and peptide bond formation, allows for the controlled and sequential assembly of the poly-β-lysine chain, a hallmark of streptothricin structure. d-nb.infomdpi.com

| Gene | Encoded Protein/Domain | Proposed Function in Poly-β-Lysine Synthesis |

| stnE | Stand-alone Adenylation (A) domain | Activates the initial β-lysine and loads it onto the PCP domain. d-nb.info |

| stnS | Stand-alone Adenylation (A) domain | Responsible for the elongation of the poly-β-lysine chain. d-nb.info |

| stnR | Peptidyl Carrier Protein (PCP) - Condensation (C) didomain protein | Tethers the growing poly-β-lysine chain (PCP) and catalyzes peptide bond formation (C). d-nb.info |

Aminomutase Involvement in β-Lysine Formation (e.g., StnO)

The β-lysine monomer, the fundamental building block of the characteristic poly-β-lysine chain of streptothricin, is derived from its α-amino acid counterpart, L-lysine. This conversion is a critical step in the biosynthetic pathway and is catalyzed by a specific enzyme known as an aminomutase. d-nb.info

In the streptothricin gene cluster, the gene stnO is proposed to encode this aminomutase. d-nb.inforug.nl Experimental evidence strongly supports this role. Gene inactivation studies, where the stnO gene was deleted from the producing organism, resulted in the complete abolishment of streptothricin production. d-nb.info Instead of the final antibiotic, the mutant strain accumulated streptothrisamines, the core structure of streptothricin lacking the poly-β-lysine chain. d-nb.info This accumulation of the precursor directly demonstrates that StnO is the enzyme responsible for converting L-lysine into (3S)-β-lysine, thereby supplying the necessary monomer for the subsequent NRPS-mediated polymerization. d-nb.info

tRNA-Dependent Peptide Bond Formation by Fem-like Enzymes (e.g., Orf11, Sba18)

While NRPSs are responsible for the formation of the poly-β-lysine chain in streptothricin, a different mechanism is employed for the attachment of the amino acid side chain in some streptothricin-related analogues, such as BD-12. asm.orgnih.govnih.gov In these cases, the peptide bond between the streptothrisamine core and an amino acid like glycine (B1666218) is catalyzed by a Fem-like enzyme in a tRNA-dependent manner. asm.orgnih.govnih.gov

This represents a fascinating example of convergent evolution in natural product biosynthesis, where two distinct enzymatic systems achieve a similar outcome—peptide bond formation. nih.gov The gene orf11 from the BD-12 biosynthetic gene cluster encodes a novel tRNA-dependent peptide bond-forming enzyme. asm.orgnih.gov This enzyme, Orf11, utilizes glycyl-tRNAGly as the amino acid donor and transfers the glycine residue to the amino group of the streptothrisamine intermediate. nih.gov This was a significant discovery, as Orf11 was the first identified enzyme of its kind capable of using an amino sugar as a substrate. asm.orgnih.govnih.gov

Further research has identified homologues of Orf11, such as Sba18. nii.ac.jp Interestingly, Sba18 exhibits broader substrate specificity, accepting not only Gly-tRNA but also Ala-tRNA and Ser-tRNA, leading to the production of new streptothricin-related compounds with different amino acid side chains. nii.ac.jp This highlights the potential for generating structural diversity in streptothricin-type molecules through these unique tRNA-dependent enzymes. nih.gov

| Enzyme | Substrate(s) | Function |

| Orf11 | Gly-tRNAGly, streptothrisamine | Catalyzes the formation of a peptide bond between glycine and streptothrisamine in BD-12 biosynthesis. asm.orgnih.gov |

| Sba18 | Gly-tRNA, Ala-tRNA, Ser-tRNA | A homolog of Orf11 with broader substrate specificity, enabling the production of new streptothricin analogues. nii.ac.jp |

Precursor Origins (e.g., L-Arginine for Streptolidine, Glucosamine (B1671600) for Carbamoylated Glucosamine)

The intricate structure of streptothricin A is assembled from several key precursor molecules derived from primary metabolism. Isotope labeling studies have been instrumental in elucidating the origins of these building blocks.

The unique streptolidine moiety, a guanidine-containing amino acid that forms the core of the streptothricin structure, is derived from L-arginine. d-nb.infoacs.orgnih.gov Studies have shown that radioactively labeled L-arginine is efficiently incorporated into the streptolidine portion of the antibiotic. nih.gov While the exact enzymatic steps for the conversion of L-arginine to streptolidine are still under investigation, it is clear that L-arginine serves as the primary precursor. acs.orgjst.go.jp It has been proposed that this transformation may involve intermediates such as (2S,3R)-capreomycidine, although the free form of this compound was not incorporated in feeding experiments, suggesting a possible enzyme-bound mechanism. d-nb.infoacs.org

The carbamoylated glucosamine part of this compound originates from glucosamine. d-nb.infoacs.org Feeding experiments with labeled D-glucosamine demonstrated its direct incorporation into the D-gulosamine moiety of the antibiotic. jst.go.jp Glucosamine itself is an amino sugar that can be synthesized in organisms from other sugars and amino acids. wikipedia.orgvettimes.com The biosynthetic pathway then involves several steps, including glycosylation of the streptolidine core, carbamoylation, and other modifications to form the final carbamoylated gulosamine structure. cas.cn

| This compound Moiety | Precursor Molecule |

| Streptolidine | L-Arginine. d-nb.infoacs.orgnih.gov |

| Carbamoylated Glucosamine | Glucosamine. d-nb.infoacs.orgjst.go.jp |

Molecular Mechanisms of Action of Streptothricins

Ribosomal Targeting and Inhibition of Protein Synthesis

Streptothricin (B1209867) A and its analogs are potent inhibitors of bacterial protein synthesis. frontiersin.org Their mechanism involves direct interaction with the ribosome, which leads to errors in translation and a halt in polypeptide chain elongation. nih.govpurescience.co.nztoku-e.comrespiratory-therapy.comeurekalert.orgnih.gov

Interaction with the 30S Ribosomal Subunit of the 70S Ribosome

The primary target of Streptothricin A is the 30S subunit of the 70S bacterial ribosome. nih.govmedchemexpress.com Cryo-electron microscopy studies have revealed that streptothricins bind to helix 34 of the 16S rRNA, a crucial component of the 30S subunit. nih.govbiorxiv.org Specifically, the streptolidine (B1256088) moiety of the antibiotic forms hydrogen bonds with the C1054 nucleobase of the 16S rRNA (E. coli numbering). nih.govresearchgate.net Additionally, the carbamoylated gulosamine portion of the molecule interacts with A1196. nih.govresearchgate.net These interactions occur at the decoding center of the ribosome, the site responsible for ensuring the correct pairing between the mRNA codon and the tRNA anticodon. respiratory-therapy.comeurekalert.orgscienceboard.net

Induction of mRNA Miscoding and Translation Infidelity

By binding to the decoding site on the 30S ribosomal subunit, this compound induces miscoding of the mRNA template. purescience.co.nztoku-e.comscienceboard.net This interference leads to translational infidelity, where incorrect amino acids are incorporated into the growing polypeptide chain. respiratory-therapy.comeurekalert.orgscienceboard.netpopsci.com The binding of Streptothricin F, a closely related compound, impinges on the decoding site where the tRNA binds to the mRNA codon, resulting in scrambled protein sequences and subsequent bacterial cell death. respiratory-therapy.comeurekalert.orgscienceboard.netpopsci.com This miscoding activity is a key aspect of the bactericidal action of streptothricins. nih.gov

Bactericidal Activity of Streptothricin F and Related Compounds

Streptothricin F and other related compounds exhibit rapid, bactericidal activity against a broad spectrum of bacteria, including highly drug-resistant Gram-negative pathogens. nih.govmedchemexpress.comresearchgate.netbiorxiv.org Time-kill analysis has demonstrated that Streptothricin F can achieve bactericidal effects within a few hours of exposure at concentrations four times its minimum inhibitory concentration (MIC). nih.gov The bactericidal nature of these compounds is a direct result of their ability to irreversibly damage the cell through the production of faulty proteins and the subsequent halt of essential cellular processes. respiratory-therapy.comeurekalert.orgscienceboard.netpopsci.com

Specificity for Prokaryotic Versus Eukaryotic Ribosomes

A critical feature of streptothricins is their selectivity for prokaryotic ribosomes over their eukaryotic counterparts. nih.govresearchgate.netpopsci.com In vitro translation assays have shown that Streptothricin F and Streptothricin D are approximately 40-fold more selective for prokaryotic ribosomes. nih.govresearchgate.netbiorxiv.org This specificity is crucial for their potential therapeutic use, as it minimizes toxicity to host cells. nih.gov While streptothricins can inhibit protein synthesis in eukaryotes, it occurs at significantly higher concentrations than those required to inhibit bacterial ribosomes. researchgate.net The structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes, particularly in the rRNA sequences and protein components of the decoding site, are thought to be the basis for this selectivity. nih.gov

Bacterial Resistance Mechanisms to Streptothricins

Enzymatic Inactivation: Streptothricin (B1209867) Acetyltransferases (SAT/STAT/NAT)

The most prevalent and well-characterized mechanism of resistance to streptothricins is the enzymatic inactivation of the antibiotic by a group of enzymes known as streptothricin acetyltransferases (SATs), also referred to as STATs or NATs. researchgate.netnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the streptothricin molecule, rendering it unable to bind to its ribosomal target and thus neutralizing its antibacterial activity. researchgate.netnih.gov

Acetylation of the β-Amino Group of β-Lysine

Streptothricin acetyltransferases specifically target the β-amino group of the β-lysine residue within the streptothricin structure for monoacetylation. nih.govplos.orgasm.org This modification is the key step in the inactivation process. jenabioscience.com The addition of the acetyl group to this specific amine prevents the antibiotic from effectively binding to the 30S ribosomal subunit, which is its primary site of action. researchgate.net This steric hindrance, caused by the bulky acetyl group, is the basis for the observed resistance. nih.gov The inactivation of streptothricin through this acetylation mechanism has been described in a variety of bacteria, including Streptomyces lavendulae, Campylobacter coli, Escherichia coli, and Bacillus subtilis. nih.govasm.org

Phylogenetic Diversity and Distribution of Acetyltransferases in Environmental Bacteria

Streptothricin acetyltransferases exhibit significant phylogenetic diversity and are widely distributed in various environments, particularly in soil bacteria. researchgate.netnih.gov This diversity suggests that the resistance mechanism is not a recent evolutionary development but has likely co-evolved with streptothricin-producing organisms. nih.gov Functional metagenomic studies have revealed novel acetyltransferases in soil, indicating that a large portion of the streptothricin resistome remains uncharacterized. researchgate.netnih.gov The presence of sat genes has been identified in a wide range of bacteria, including both environmental and pathogenic species such as Salmonella enterica, Enterococcus faecium, and Acinetobacter baumannii. nih.gov This broad distribution highlights the potential for the horizontal transfer of these resistance genes. nih.gov

Structural Basis of Acetylation-Mediated Resistance

The structural basis for resistance through acetylation lies in the altered conformation of the streptothricin molecule. Cryo-electron microscopy and molecular modeling studies have shown that the binding of streptothricin to the ribosome involves critical interactions within a specific pocket. nih.gov The addition of an acetyl group to the β-amino group of β-lysine introduces a bulky chemical moiety that creates steric clashes with the ribosomal components, specifically the phosphoribose backbone of U1052 and C1054 in the 16S rRNA. nih.gov This prevents the acetylated streptothricin from fitting into its binding site, thereby blocking its inhibitory action on protein synthesis.

Ribosomal Protection Proteins and Their Interaction (or lack thereof) with Streptothricins

Ribosomal protection proteins (RPPs) are another mechanism of antibiotic resistance, most notably against tetracyclines. nih.gov These proteins, such as Tet(M) and Tet(O), function by binding to the ribosome and dislodging the antibiotic from its target site. nih.gov However, studies have shown that this mechanism is not effective against streptothricins. nih.gov The expression of the ribosomal protection protein TetM, for instance, does not confer resistance to nourseothricin (a mixture containing streptothricins). nih.govbiorxiv.org Structural analysis suggests that the binding site of streptothricin on the ribosome does not overlap with the site of action for TetM, explaining the lack of interaction and ineffectiveness of this resistance mechanism against streptothricins. nih.gov

Enzymatic Hydrolysis of the Streptolidine (B1256088) Moiety

A less common but biochemically confirmed mechanism of streptothricin resistance involves the enzymatic hydrolysis of the streptolidine lactam ring. rsc.orgresearchgate.netrsc.org This reaction is catalyzed by enzymes known as streptothricin hydrolases (SttH). nih.govebi.ac.uk The hydrolysis of the amide bond within the streptolidine moiety results in the formation of streptothricin acids, which have significantly reduced antimicrobial activity. nih.gov This mechanism was first identified in Streptomyces albulus, a non-producer of streptothricin that exhibited resistance. nih.govnih.gov While effective, this hydrolytic inactivation is considered a less prominent resistance pathway compared to acetylation. rsc.orgrsc.org Some research suggests that streptothricin hydrolysis might be a secondary activity for these enzymes, whose primary role may be related to other metabolic processes. nih.gov

Emergence and Spread of Resistance Determinants

The genes responsible for streptothricin resistance, particularly the streptothricin acetyltransferase (sat or nat) genes, have shown a concerning ability to emerge and spread among bacterial populations. nih.gov These resistance determinants are often located on mobile genetic elements such as plasmids and integrons, which facilitates their horizontal transfer between different bacterial species and genera. nih.govrki.de The co-localization of streptothricin resistance genes with determinants for resistance to other clinically important antibiotics (e.g., streptomycin, kanamycin) on the same mobile elements is a significant factor in their dissemination. nih.gov This co-selection means that the use of other antibiotics can inadvertently drive the spread of streptothricin resistance. jenabioscience.com The transfer of these resistance genes from food-producing animals to human-associated bacteria has been documented, highlighting the public health implications of the use of streptothricins in agriculture. nih.gov The prevalence of these resistance genes in diverse environments, including marine and plant-associated bacteria, further underscores the widespread nature of the streptothricin resistome. nih.gov

Synthetic Methodologies and Analog Development for Streptothricin Class Compounds

Total Synthesis Approaches for Streptothricin (B1209867) F and Analogs

The chemical synthesis of streptothricin F and its analogs is a complex challenge due to the molecule's unique structural features, including a carbamoylated gulosamine sugar, a streptolidine (B1256088) lactam, and a β-lysine chain. rsc.org Recent breakthroughs have provided pathways to access these molecules, enabling detailed structure-activity relationship studies. rsc.orgnih.gov

Development of Convergent and Diversity-Enabling Synthetic Routes

The key advantage of a convergent route is that the three main structural components of streptothricin F—the streptolidine moiety, the gulosamine core, and the β-lysine unit—are synthesized independently and then coupled together at a late stage. rsc.orgrsc.org This modularity is what makes the route "diversity-enabling," as it allows for the substitution of each component with a modified version to rapidly generate a library of analogs. nih.govrsc.org This capability is essential for exploring how structural changes affect antibacterial activity and for engineering molecules that can bypass resistance mechanisms. rsc.orgnih.gov

| Metric | Value |

| Longest Linear Sequence | 19 steps |

| Total Steps | 35 steps |

| Overall Yield | 0.40% |

Key Synthetic Transformations and Methodologies

The successful synthesis of streptothricin F hinges on several key chemical transformations that allow for precise control over the molecule's complex stereochemistry. rsc.orgrsc.org These include:

Burgess reagent-mediated 1,2-anti-diamine installation: This transformation is crucial for establishing the correct stereochemistry of the amine groups on the gulosamine sugar core. rsc.orgrsc.orgrsc.org

Diastereoselective azidation of a lactam enolate: This step allows for the stereocontrolled introduction of a nitrogen atom, which is a key part of the streptolidine lactam moiety. rsc.orgrsc.orgrsc.org

Mercury(II) chloride-mediated desulfurization-guanidination: This reaction is used to form the guanidine (B92328) group of the streptolidine core from a thiourea (B124793) precursor, a critical step in constructing this unique amino acid. rsc.orgrsc.orgrsc.org

These advanced methodologies ensure the high stereochemical fidelity of the final synthetic product, matching that of the natural streptothricin F. rsc.org

Fragment Coupling Strategies for Modular Synthesis

The modular nature of the synthesis is achieved through a carefully planned fragment coupling strategy. rsc.orgrsc.org The retrosynthetic analysis breaks the streptothricin F molecule into three key building blocks. rsc.org The strategy involves the late-stage coupling of these independently synthesized fragments, which is a hallmark of this convergent design. rsc.org This allows for variations to be introduced into any of the three components without having to restart the entire synthesis. nih.govrsc.org This modularity is a powerful tool for generating a wide range of analogs for subsequent biological evaluation. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Streptothricin Analogs

The ability to synthesize streptothricin F and its analogs has opened the door to systematic Structure-Activity Relationship (SAR) studies. nih.govrsc.org These studies aim to understand which parts of the molecule are essential for its antibacterial activity and how modifications can improve its efficacy and overcome resistance. nih.gov

Modifications on the β-Lysine Moiety and Their Impact on Activity

The β-lysine chain is a key determinant of both the activity and toxicity of streptothricins. rsc.orgnih.gov SAR studies have revealed a trade-off related to the length of this chain:

Toxicity: Toxicity in mice increases with the length of the β-lysine chain. Streptothricin F, with a single β-lysine residue, is significantly less toxic than streptothricins D and C, which have three and four residues, respectively. rsc.orgnih.gov

Antimicrobial Activity: Conversely, antimicrobial activity tends to be higher for streptothricins with longer β-lysine chains. rsc.orgnih.gov

This relationship highlights the critical need for analogs that can decouple activity from toxicity. The primary mechanism of resistance to streptothricins is the acetylation of the β-amino group of the β-lysine moiety by streptothricin acetyltransferase (SAT) enzymes. nih.govnih.gov This modification prevents the antibiotic from binding to the bacterial ribosome. Consequently, much of the analog development has focused on modifying the β-lysine component to block this acetylation while preserving antibacterial potency. nih.govnih.gov

| Streptothricin | Number of β-Lysine Residues | Relative Toxicity | Relative Activity |

| Streptothricin F | 1 | Lowest | Lower |

| Streptothricin E | 2 | Intermediate | Intermediate |

| Streptothricin D | 3 | High | Higher |

| Streptothricin C | 4 | High | Higher |

Exploration of Structural Components for Evasion of Resistance Pathways

The main strategy to evade resistance is to create analogs that are poor substrates for the SAT enzymes. nih.govnih.gov Research has explored several avenues:

Derivatization/replacement of the β-lysine moiety: The hypothesis is that antibacterial activity can be maintained while blocking resistance by replacing the β-lysine with other structural units. nih.gov Cryo-EM studies show that the terminal amino group of the β-lysine is surface-exposed and does not appear to be critical for binding to the ribosome, suggesting it can be modified. plos.org

Substitution with α-amino acids: Naturally occurring streptothricin-like compounds that have an α-amino acid (like methyl-glycine) instead of β-lysine have shown promising activity. plos.org It is hypothesized that these substitutions may not be recognized by SAT enzymes, thus circumventing the primary resistance mechanism. plos.org

N-methylation: N-methylating the β-lysine residue is another potential strategy to block acetylation by SATs while maintaining the necessary electrostatic interactions with the ribosome for antibacterial activity. nih.gov

These SAR studies, enabled by advanced synthetic methodologies, are crucial for the rational design of new streptothricin-based antibiotics with the potential to be effective against multidrug-resistant pathogens. nih.gov

Strategies for Modulating Differential Activity and Toxicity Profiles of Analogs

The therapeutic potential of streptothricin-class antibiotics has been historically hindered by their associated toxicity, particularly nephrotoxicity. nih.gov However, the urgent need for new antibiotics effective against multidrug-resistant Gram-negative bacteria has revitalized interest in this scaffold. nih.gov Modern synthetic methodologies have enabled a systematic exploration of the streptothricin structure, allowing researchers to modulate the delicate balance between antibacterial potency and host cell toxicity. These strategies primarily focus on the chemical modification of the three core components of the streptothricin backbone: the β-lysine homopolymer, the streptolidine lactam, and the carbamoylated gulosamine sugar. nih.gov

A central hypothesis driving analog development is that antibacterial activity can be separated from toxicity by derivatizing or replacing these key moieties. nih.gov Convergent synthetic approaches, which involve preparing the three main structural fragments independently before a final assembly, are crucial for this endeavor. nih.gov This methodology facilitates a modular approach to generating libraries of analogs for structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced therapeutic properties. rsc.org

Modulating the β-Lysine Chain

The most significant determinant of toxicity in the streptothricin class is the length of the poly-β-lysine chain. nih.gov Early studies using impure mixtures made it difficult to assess the properties of individual components. nih.gov However, analysis of purified streptothricin homologs has demonstrated a direct correlation between the number of β-lysine residues and toxicity. Streptothricins with longer β-lysine tails exhibit greater toxicity at lower doses. nih.gov For instance, Streptothricin F, which contains a single β-lysine residue, is markedly less toxic than streptothricins with three or four residues, such as D and C, respectively. nih.gov This is believed to be due to slower clearance and higher renal accumulation of the larger molecules.

| Streptothricin Analog | Number of β-Lysine Residues (n) | Murine LD₅₀ (mg/kg) |

|---|---|---|

| Streptothricin F | 1 | 300 |

| Streptothricin E | 2 | 26 |

| Streptothricin D | 3 | ~10 |

| Streptothricin C | 4 | ~10 |

This table presents the murine LD₅₀ values for various streptothricin analogs, illustrating the increase in toxicity with the length of the β-lysine chain. Data sourced from references nih.gov.

While reducing the chain length effectively decreases toxicity, it can also impact antibacterial potency. Longer chains can enhance ribosomal binding, leading to a trade-off between efficacy and safety. For example, Streptothricin D often shows a lower minimum inhibitory concentration (MIC) against carbapenem-resistant Enterobacterales (CRE) than Streptothricin F, indicating higher potency. nih.gov

A primary mechanism of bacterial resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine residue by streptothricin acetyltransferases (SATs). nih.gov This modification prevents the antibiotic from binding to its ribosomal target. mcmaster.ca Consequently, a key strategy for analog development is the modification of this β-amino group to block its recognition by resistance enzymes. The hypothesis is that derivatization or complete replacement of the β-lysine moiety can block these resistance pathways while retaining antibacterial activity. nih.gov Research in this area aims to create analogs that are immune to this common modification, thereby expanding their utility against resistant strains. kirbylab.org For example, the naturally occurring analog BD-12, which contains a glycine-derived side chain instead of β-lysine, lacks the β-amino group targeted by acetyltransferases and may avoid this resistance mechanism. asm.org

Modifying the Streptolidine Lactam

The streptolidine moiety is a unique guanidine-containing amino acid critical for the antibiotic's interaction with the ribosome. nih.govmcmaster.ca Its structural integrity is vital for antibacterial activity. One resistance mechanism, though less common than acetylation, involves the enzymatic hydrolysis of the streptolidine lactam ring by enzymes like streptothricin hydrolase (SttH). ebi.ac.uk This hydrolysis yields an inactive, non-toxic "streptothricin acid" derivative.

This observation has opened a new avenue for modulating the activity-toxicity profile. Researchers have explored the therapeutic potential of these hydrolyzed forms. Interestingly, the hydrolyzed product of Streptothricin D (ST-D-acid) was found to retain potent antibacterial activity while exhibiting reduced toxicity against eukaryotic cells. ebi.ac.uk This suggests that modification of the streptolidine lactam can uncouple efficacy from toxicity, presenting the ST-D-acid as a potential lead compound for further development. ebi.ac.uk

| Structural Moiety | Modification Strategy | Effect on Activity | Effect on Toxicity | Rationale |

|---|---|---|---|---|

| β-Lysine Chain | Reduce number of residues (e.g., n=1) | May decrease potency (higher MIC) | Significantly decreases (higher LD₅₀) | Mitigate dose-dependent nephrotoxicity. nih.gov |

| β-Amino Group (of β-Lysine) | Derivatization or replacement | Potential to maintain or enhance | Variable | Overcome resistance via enzymatic acetylation. nih.gov |

| Streptolidine Lactam | Hydrolysis to acid form | Retained in some analogs (e.g., ST-D-acid) | Significantly decreases | Uncouple antibacterial effect from eukaryotic toxicity. ebi.ac.uk |

This table summarizes key strategies for modifying the streptothricin scaffold and the resulting impact on biological activity and toxicity profiles.

Advanced Analytical Techniques for Streptothricin Characterization

Chromatographic Methods for Separation and Quantification of Streptothricin (B1209867) Mixtures

Chromatographic techniques are fundamental in the initial separation and quantification of streptothricin compounds from fermentation broths and other biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed method for the analysis of streptothricin mixtures. researchgate.netnih.gov A simple and reliable HPLC method has been developed for the quantitative analysis of streptothricin complexes, including homologs F, E, D, and C. nih.gov This method typically utilizes a reversed-phase C18 analytical column with UV detection at 210 nm. nih.gov The separation is based on the differential partitioning of the streptothricin homologs between the stationary phase and a mobile phase, which often consists of an aqueous solution of acetonitrile (B52724) containing trifluoroacetic acid. researchgate.netnih.gov

A key observation in the HPLC analysis of streptothricins is that retention times tend to increase with the molecular weight of the homolog. nih.gov Consequently, streptothricin F, having the shortest β-lysine chain, is eluted first, followed by streptothricins E, D, and C in order of their increasing chain lengths. nih.gov This method has proven effective for determining the composition of various streptothricin-containing products like nourseothricin and grisin. nih.gov For instance, in nourseothricin, streptothricin F is often the predominant component, while streptothricin D is the major constituent in grisin. nih.gov

| Parameter | Value |

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 or C8 silica (B1680970) gel |

| Detection | UV at 210 nm |

| Mobile Phase | Acetonitrile/Water with ion-pairing agents |

| Elution Order | Streptothricin F > E > D > C |

Ion-Pair RP-HPLC for Separation of Homologs

To enhance the separation of the highly polar streptothricin homologs, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a particularly effective technique. researchgate.netnih.gov This method introduces an ion-pairing reagent, such as octane-1-sulfonic acid sodium salt, into the mobile phase. researchgate.netnih.gov The negatively charged sulfonate group of the ion-pairing reagent interacts with the positively charged amino groups of the streptothricin molecules. This interaction effectively neutralizes the charge and increases the hydrophobicity of the streptothricins, leading to better retention and resolution on the reversed-phase column. nih.gov

The use of IP-RP-HPLC allows for the successful separation of complex mixtures of streptothricins. researchgate.netnih.gov The retention of the streptothricin homologs is influenced by the length of their β-lysine side chains, with longer chains resulting in increased retention times. nih.gov This technique is sensitive and reliable for the quantitative analysis of streptothricins in various biological matrices without the need for extensive sample preparation. nih.gov

Mass Spectrometry for Identification and Structural Analysis

Mass spectrometry (MS) is an indispensable tool for the definitive identification and detailed structural characterization of streptothricin compounds.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Identification of Streptothricin-like Compounds and Fragmentation Pathways

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for identifying known and novel streptothricin-like compounds. researchgate.netscielo.bricm.edu.pl ESI is a soft ionization method that typically produces protonated molecular ions [M+H]+ with minimal fragmentation, which is ideal for determining the molecular weight of the compounds. ub.edu Subsequent fragmentation of these precursor ions in the mass spectrometer (MS/MS) provides valuable structural information. chromatographyonline.com

The fragmentation patterns of streptothricins are highly characteristic. researchgate.net A dominant fragmentation pathway involves the cleavage of the C7-N bond, leading to the loss of the streptolidine (B1256088) moiety from the protonated molecule. researchgate.net By analyzing these fragmentation patterns, researchers can identify different streptothricin homologs and even new variants that have not been previously reported. biorxiv.org

Diagnostic Mass Fragments (e.g., m/z 171.0876 from streptolidine ring)

A hallmark of streptothricin compounds in mass spectrometry is the presence of a diagnostic fragment ion with a mass-to-charge ratio (m/z) of 171.0876. biorxiv.orgresearchgate.net This fragment corresponds to the streptolidine ring, a core structural component of all streptothricins. researchgate.netrhhz.net The high hydrophilicity of streptothricins often leads to short retention times in reversed-phase chromatography, and the presence of this specific fragment in the MS/MS spectrum is a strong indicator of a streptothricin-like molecule. biorxiv.orgresearchgate.net This diagnostic ion is frequently used in database searches to screen for streptothricin analogs in complex natural product extracts. biorxiv.org

| Analytical Feature | Description |

| Ionization Technique | Electrospray Ionization (ESI) |

| Parent Ion | [M+H]+ |

| Key Fragmentation | Loss of streptolidine moiety |

| Diagnostic Fragment | m/z 171.0876 (Streptolidine ring) |

Amino Acid Autoanalyzer for Hydrolysis Product Analysis

The analysis of the hydrolysis products of streptothricins using an amino acid autoanalyzer provides a reliable method for distinguishing between different members of this antibiotic family. nih.govpatsnap.comnih.gov This technique involves the complete acid hydrolysis of the streptothricin molecule, followed by the separation and quantification of the resulting amino-containing fragments. researchgate.netasm.org

Under specific conditions, the various components, including the different streptolidine-amino sugar compounds and β-lysine, can be well resolved. nih.govpatsnap.comnih.gov The quantitative data obtained from the autoanalyzer, which is more precise than paper chromatography, can be used to determine the number of β-lysine residues in the side chain of a particular streptothricin homolog. researchgate.netasm.org This information, in conjunction with other physicochemical data, has been instrumental in the structure elucidation of new streptothricin derivatives. patsnap.com For example, the analysis of the hydrolysates of the antibiotic LL-BL136 using this method, along with other data, led to its structural identification as the N-methyl-desformimino derivative of antibiotic LL-AC541. nih.gov

| Technique | Application | Key Findings |

| Amino Acid Autoanalyzer | Analysis of acid hydrolysis products | - Separation and quantification of streptolidine-amino sugar compounds and β-lysine. - Determination of the number of β-lysine residues. - Differentiation between streptothricin homologs. |

Spectroscopic Methods (e.g., NMR for structural confirmation)

The definitive structural elucidation of complex natural products like Streptothricin A relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an indispensable tool for providing a complete atomic-level map of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can unambiguously determine the molecular structure, confirm the connectivity of atoms, and define the stereochemistry of the compound.

The structural confirmation of streptothricins involves isolating the pure compound and subjecting it to a suite of NMR experiments. journalofappliedbioanalysis.comnih.gov While mass spectrometry provides the molecular weight and elemental formula, NMR spectroscopy reveals the specific arrangement of protons and carbons, which is crucial for distinguishing between isomers and confirming the identity of the core structural motifs: the streptolidine lactam, the gulosamine sugar, and the poly-β-lysine chain. nih.govnih.gov

1D NMR: ¹H and ¹³C Spectra

The initial analysis begins with 1D NMR. The ¹H NMR spectrum provides information about the number of different types of protons in the molecule and their immediate electronic environment. For a molecule like this compound, the spectrum is complex, showing overlapping signals, especially in the aliphatic region corresponding to the β-lysine chain. Key diagnostic signals include the anomeric proton of the gulosamine sugar and distinct protons within the rigid streptolidine ring system. nih.gov

The ¹³C NMR spectrum is complementary, showing the signals for each unique carbon atom. This helps to confirm the total number of carbons and provides clues about their functional groups (e.g., carbonyls, carbons bonded to nitrogen or oxygen). tandfonline.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. mdpi.com

2D NMR: Establishing Connectivity

While 1D spectra provide foundational data, 2D NMR experiments are essential for assembling the complete structural puzzle by revealing through-bond correlations between nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.educolumbia.edu By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out entire spin systems, for example, walking along the proton chain within each β-lysine residue and identifying the coupled protons within the gulosamine and streptolidine rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D heteronuclear experiment that correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). columbia.edu It allows for the definitive assignment of a proton signal to its corresponding carbon signal, effectively merging the ¹H and ¹³C data sets. sdsu.edu An edited HSQC can also distinguish CH/CH₃ groups from CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the different structural fragments of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This long-range connectivity information is vital for linking the individual spin systems identified by COSY. For instance, HMBC correlations can show the connection from the gulosamine anomeric proton to the streptolidine ring, and the linkage between the carbonyl carbon of one β-lysine residue and the protons on the adjacent residue, thus confirming the sequence of the entire molecule. numberanalytics.com

The structural elucidation of streptothricin-like antibiotics has been detailed in the literature, with assignments for ¹³C NMR signals being determined through a combination of off-resonance, INEPT, and various 2D NMR techniques. tandfonline.com The data obtained for Streptothricin F, a closely related analogue containing one β-lysine residue, is representative of the chemical shifts observed for the core streptolidine and gulosamine moieties found in all streptothricins, including this compound.

Representative ¹³C NMR Data for the Streptothricin Core Structure

The following table displays the ¹³C NMR chemical shift assignments for Streptothricin F, which shares its core gulosamine and streptolidine structure with this compound. The data was acquired in D₂O. tandfonline.com

| Atom Number | Chemical Shift (δ) in ppm | Moiety |

| 2 | 171.2 | Streptolidine |

| 4 | 59.9 | Streptolidine |

| 5 | 37.0 | Streptolidine |

| 6 | 50.1 | Streptolidine |

| 7 | 158.5 | Streptolidine |

| 1' | 95.5 | Gulosamine |

| 2' | 54.3 | Gulosamine |

| 3' | 71.3 | Gulosamine |

| 4' | 68.6 | Gulosamine |

| 5' | 73.1 | Gulosamine |

| 6' | 42.1 | Gulosamine |

| 1'' | 175.7 | β-Lysine |

| 2'' | 41.5 | β-Lysine |

| 3'' | 54.1 | β-Lysine |

| 4'' | 25.1 | β-Lysine |

| 5'' | 31.5 | β-Lysine |

| 6'' | 40.1 | β-Lysine |

| Carbonyl (Carbamoyl) | 160.0 | Gulosamine |

Strategic Research Directions for Streptothricin a and Its Analogs

Rational Design of Next-Generation Streptothricin (B1209867) Analogs

The urgent need for new antibiotics has spurred a renewed interest in the streptothricin class of compounds. Rational design strategies are being employed to create next-generation analogs with improved properties, such as enhanced efficacy and the ability to overcome resistance. These efforts are largely focused on modifying the three core components of the streptothricin scaffold: the streptolidine (B1256088) lactam, the gulosamine sugar, and the β-lysine chain. rsc.orgnih.gov

A key approach involves late-stage fragment coupling, which allows for the independent modification of these three structural components. This strategy is designed to facilitate the rapid generation of a combinatorial-like library of streptothricin F analogs. The goal is to develop analogs that can evade known resistance pathways while maintaining or even improving upon the low toxicity profile of the parent compound. rsc.org

Targeting Novel Interactions with Ribosomal Components

Streptothricins exert their antibacterial effect by binding to the bacterial ribosome and inducing protein synthesis errors. nih.govnih.govjst.go.jp Specifically, streptothricin F (S-F) interacts with the 30S subunit of the 70S ribosome. nih.gov Structural studies have revealed key interactions, such as the stacking of the streptolidine ring with ribosomal RNA bases. nih.gov

Future rational design efforts will focus on creating analogs that can form new or enhanced interactions with ribosomal components. This could involve modifications to the streptolidine lactam, the gulosamine sugar, or the β-lysine tail to exploit specific features of the ribosomal binding pocket. For instance, analogs could be designed to interact with different ribosomal proteins or RNA helices, potentially leading to a novel mechanism of action or increased binding affinity. Cryo-electron microscopy (cryo-EM) and computational docking studies are valuable tools in this endeavor, providing insights into how different analogs bind to the ribosome and guiding the design of new derivatives. nih.gov

Overcoming Existing Resistance Mechanisms through Structural Modifications

The primary mechanism of resistance to streptothricins is enzymatic inactivation by streptothricin acetyltransferases (SATs), which acetylate the β-amino group of the β-lysine moiety. rsc.orgnih.gov A less common resistance mechanism involves the enzymatic hydrolysis of the streptolidine lactam ring. rsc.org

To counter these resistance mechanisms, researchers are developing analogs with modifications at the sites targeted by these enzymes. rsc.org For example, modifying the β-lysine tail could prevent recognition and acetylation by SATs. nih.gov Modeling studies suggest that acetylation of the β-amino group of the first β-lysine attached to the gulosamine sugar would result in steric clashes within the binding pocket, specifically with the phosphoribose backbone of U1052 and C1054. nih.gov This provides a structural basis for designing analogs that are less susceptible to this mode of inactivation.

Another strategy is to replace the β-lysine moiety altogether with other chemical groups that are not substrates for acetyltransferases. The goal is to create analogs that retain potent antibacterial activity while being impervious to the most prevalent resistance mechanisms. nih.gov

Microbial Engineering for Enhanced Production and Diversification

Advances in microbial engineering are opening up new avenues for the production and diversification of streptothricin and its analogs. These strategies aim to improve the yield of these valuable compounds and to generate novel derivatives with enhanced properties.

Genome Mining for Novel Streptothricin Producers and Gene Clusters

Genome mining has become a powerful tool for discovering novel bioactive compounds and their corresponding biosynthetic gene clusters (BGCs). nih.govmdpi.com This approach involves searching the genomes of various microorganisms, particularly those from the genus Streptomyces, for genes that are predicted to be involved in the synthesis of secondary metabolites. nih.govfrontiersin.org

Several studies have successfully used genome mining to identify new producers of streptothricin and to characterize their BGCs. pacb.comasm.org For example, a strain of Streptomyces rochei was found to contain a BGC for streptothricin production. asm.org Similarly, a novel streptothricin producer, Streptomyces sp. strain fd1-xmd, was identified through genome sequencing and mining. pacb.com These discoveries expand the known diversity of streptothricin-producing organisms and provide new genetic material for engineering efforts.

Bioinformatics tools like antiSMASH are instrumental in this process, allowing for the rapid identification and annotation of secondary metabolite BGCs within microbial genomes. mdpi.comfrontiersin.org

Heterologous Expression Systems for Analog Production

Heterologous expression, which involves transferring a BGC from its native producer into a more genetically tractable host, is a key strategy for producing streptothricin analogs. nih.govfrontiersin.org Streptomyces species such as S. coelicolor, S. lividans, and S. albus are commonly used as heterologous hosts due to their well-characterized genetics and ability to produce a wide range of secondary metabolites. frontiersin.org

This approach has been successfully used to express the streptothricin BGC from Streptomyces sp. strain fd1-xmd in Streptomyces coelicolor M1146. pacb.com Heterologous expression not only allows for the production of known streptothricins but also provides a platform for generating novel analogs through genetic manipulation of the BGC. researchgate.net By modifying or refactoring the BGC before introducing it into the heterologous host, researchers can create a diverse library of streptothricin derivatives. encyclopedia.pub

Fermentation Optimization and Genetic Manipulation of Streptomyces Strains

Optimizing fermentation conditions is crucial for maximizing the production of streptothricin and its analogs. This involves adjusting various parameters such as media composition, pH, and temperature. researchgate.netresearchgate.net For instance, the production of a streptothricin-like antibiotic by Streptomyces fimbriatus was enhanced by supplementing the culture medium with glycerol (B35011) and soy meal as carbon and nitrogen sources, respectively. researchgate.net

In addition to fermentation optimization, genetic manipulation of Streptomyces strains can significantly boost production. encyclopedia.pubmdpi.com This can involve overexpressing regulatory genes that control the streptothricin BGC, deleting competing metabolic pathways to redirect precursors towards streptothricin synthesis, or replacing the native promoter of the BGC with a stronger, constitutive promoter. encyclopedia.pubmdpi.com Engineered "super-hosts" with optimized metabolic flux and precursor availability are being developed to further enhance the production of streptothricin and other secondary metabolites. mdpi.com

Investigation of Streptothricin Activity Against Emerging Pathogens and Resistance Profiles

The rise of multidrug-resistant (MDR) bacteria has created an urgent need to re-evaluate historical antibiotics that were previously sidelined. Streptothricins, including Streptothricin A and its analogs like Streptothricin F and D, have garnered renewed interest for their potent activity against problematic Gram-negative pathogens. contagionlive.comfiercebiotech.com Isolated in the 1940s, streptothricin was one of the first antibiotics discovered with significant efficacy against Gram-negative bacteria. contagionlive.comeurekalert.orgmedicalnewstoday.com

Recent studies have focused on purified forms of streptothricins, particularly Streptothricin F (S-F, with one β-lysine residue) and Streptothricin D (S-D, with three β-lysine residues), to assess their effectiveness against contemporary superbugs. contagionlive.complos.org Research demonstrates that these compounds are highly active against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. plos.orgsci.news For CRE, the MIC50 and MIC90 values for S-F were 2 and 4 μM, respectively, while S-D showed even greater potency with values of 0.25 and 0.5 μM. plos.org The activity of Streptothricin F has also been confirmed against other high-priority pathogens, including vancomycin-resistant Staphylococcus aureus, Bacillus anthracis, the pan-resistant Klebsiella pneumoniae Nevada strain, and Yersinia pestis. eurekalert.orgrsc.orgnih.gov

Streptothricins exhibit a unique mechanism of action, binding to the 30S ribosomal subunit and inhibiting protein synthesis, which leads to significant miscoding and bacterial cell death. sci.newsrsc.orgnih.gov Cryo-electron microscopy has revealed that Streptothricin F binds extensively to helix 34 of the 16S rRNA, interacting with key nucleotides like C1054. plos.org This binding mode is distinct from other ribosome-targeting antibiotics like aminoglycosides, which reduces the likelihood of cross-resistance. plos.org

Despite this promising activity, resistance mechanisms exist. The most prevalent form of resistance is the enzymatic inactivation of the antibiotic by streptothricin acetyltransferases (SATs). rsc.orgnih.govresearchgate.net These enzymes transfer an acetyl group to the β-amino group of the β-lysine moiety, rendering the antibiotic inactive. plos.orgresearchgate.net Several sat genes have been identified on mobile genetic elements like integrons in Gram-negative bacteria. asm.org A less common resistance pathway involves the enzymatic hydrolysis of the streptolidine lactam ring. rsc.orgnih.govresearchgate.net Additionally, mutations in the ribosomal target can confer resistance; for example, a C1054A mutation in the 16S rRNA of E. coli can lead to a 100-fold increase in the MIC by disrupting a key hydrogen bond with the antibiotic.

| Pathogen Group/Species | Streptothricin Analog | MIC50 (μM) | MIC90 (μM) | Notable Activity |

| Carbapenem-resistant Enterobacterales (CRE) | Streptothricin F | 2 | 4 | Potent activity against highly drug-resistant strains. plos.org |

| Carbapenem-resistant Enterobacterales (CRE) | Streptothricin D | 0.25 | 0.5 | Higher potency than Streptothricin F against CRE. plos.org |

| Acinetobacter baumannii | Streptothricin F/D | N/A | N/A | Demonstrated high activity against multidrug-resistant strains. plos.orgrsc.orgnih.gov |

| Klebsiella pneumoniae (NDM-1 expressing, pan-resistant) | Streptothricin F | N/A | N/A | Showed substantial treatment effect in a murine thigh model. eurekalert.orgplos.org |

| Escherichia coli (expressing mcr-1) | Streptothricin F | N/A | N/A | Active against colistin-resistant strains. rsc.orgnih.gov |

Exploration of Self-Protection Mechanisms in Producing Organisms

Organisms that produce antibiotics must possess innate defense systems to avoid suicide. mdpi.comnih.gov These self-protection mechanisms are diverse and often encoded by genes located within the antibiotic's biosynthetic gene cluster (BGC). mdpi.comnih.govfrontiersin.org For streptothricin-producing Streptomyces species, the primary self-resistance strategy is the enzymatic modification of the antibiotic, mirroring a common resistance mechanism found in pathogenic bacteria. nih.govnih.gov

The BGCs of streptothricin producers like Streptomyces lavendulae, Streptomyces noursei, and Streptomyces rochei contain genes that encode streptothricin N-acetyltransferases (SATs or NATs). nih.govjenabioscience.comasm.org These enzymes, such as Nat1 and SatT, catalyze the acetylation of the β-amino group of a β-lysine residue, inactivating the antibiotic intracellularly. jenabioscience.comasm.orgd-nb.info This modification prevents the streptothricin from binding to the producer's own ribosomes and inhibiting protein synthesis. asm.org

In addition to enzymatic inactivation, antibiotic efflux is another common self-resistance strategy in producing microbes. mdpi.comfrontiersin.orgmdpi.com The streptothricin BGC in S. lavendulae contains genes for two transporters (OrfW and OrfX) that are believed to be involved in exporting the antibiotic out of the cell, thus lowering its intracellular concentration. nih.gov This combination of inactivation and efflux provides a robust multi-layered defense system for the producing organism. mdpi.comnih.gov The study of these self-resistance genes is crucial, as they are considered part of the primordial resistome and can be transferred to pathogenic bacteria through horizontal gene transfer, contributing to the spread of clinical antibiotic resistance. mdpi.com

| Producing Organism | Resistance Gene(s) | Encoded Protein | Mechanism of Self-Protection |

| Streptomyces lavendulae | stat (orfE), orfW, orfX | Streptothricin Acetyltransferase, Transporters | Enzymatic inactivation (acetylation) and probable antibiotic efflux. nih.govjenabioscience.com |

| Streptomyces noursei | nat1, nat2 | Nourseothricin N-acetyltransferase | Enzymatic inactivation (acetylation) of the antibiotic. nih.govjenabioscience.com |

| Streptomyces rochei | sttR (orf1) | Streptothricin Acetyltransferase | Enzymatic inactivation (acetylation) of the β-lysine moiety. jenabioscience.comasm.org |

| Streptomyces griseus | gsr | N/A | Implicated in self-resistance. jenabioscience.com |

Q & A

Q. What experimental approaches are used to determine the mechanism of action of streptothricin A against Gram-negative bacteria?

this compound’s mechanism involves ribosomal targeting. Methodologically, researchers employ:

- Cryo-electron microscopy (cryo-EM) to resolve binding interactions with the 30S ribosomal subunit, particularly hydrogen bonding to 16S rRNA residues (e.g., C1054) .

- In vitro translation assays using prokaryotic (e.g., Acinetobacter baumannii) and eukaryotic ribosomes to assess selectivity. Streptothricins show ~40-fold higher activity against bacterial ribosomes .

- Minimum Inhibitory Concentration (MIC) assays to quantify bactericidal activity against multidrug-resistant strains like carbapenem-resistant Enterobacterales (CRE) .

Q. How can researchers distinguish this compound from related compounds like streptothricin D or F?

Differentiation requires:

- NMR spectroscopy (¹H and ¹³C) to compare chemical shifts of key structural motifs (e.g., streptolidine vs. gulosamine moieties) .

- High-Performance Liquid Chromatography (HPLC) for purity assessment, as commercial preparations (e.g., nourseothricin sulfate) are mixtures of multiple streptothricins .

- Mass spectrometry to verify molecular weights (e.g., streptothricin F: 502.52 g/mol vs. D: 758.86 g/mol) .

Q. What methodologies identify resistance mechanisms to this compound in bacterial strains?

Key approaches include:

- Gene cloning and heterologous expression of resistance genes (e.g., sat encoding streptothricin acetyltransferase) in E. coli to confirm enzymatic inactivation via acetylation .

- Enzyme activity assays using acetyl-CoA to detect acetylation-linked antibiotic inactivation in crude bacterial extracts .

- Comparative MIC profiling in wild-type vs. mutant strains (e.g., lntC or lptD knockouts) to assess permeability-mediated resistance .

Advanced Research Questions

Q. How can structural modifications of this compound reduce nephrotoxicity while retaining antimicrobial efficacy?

Strategies involve:

- Structure-activity relationship (SAR) studies focusing on the β-lysine sidechain and streptolidine core. Delayed renal toxicity in mice correlates with structural features differentiating streptothricin F (lower toxicity) from D .

- In vivo toxicity assays in murine models, monitoring serum creatinine and histopathological changes at doses >10× MIC .

- Synthetic derivatization guided by total synthesis routes (e.g., convergent synthesis of streptothricin F) to modify reactive groups .

Q. What genomic and transcriptomic tools elucidate this compound biosynthesis in Streptomyces species?

Researchers use:

- Gene cluster analysis to identify biosynthetic genes (e.g., sttN for aminotransferase activity, orf25 for hydroxylase modifications) .

- CRISPR-Cas9 knockouts to disrupt candidate genes and observe intermediate accumulation via LC-MS .

- RNA-seq to map expression dynamics of nonribosomal peptide synthetase (NRPS) genes during fermentation .

Q. How do researchers resolve contradictions in MIC data between this compound and related analogs?

Contradictions arise from impurities or mixed compositions. Solutions include:

- Purification protocols using ion-exchange chromatography to isolate individual streptothricins from commercial mixtures .

- Standardized broth microdilution assays under consistent pH and cation-adjusted conditions to ensure reproducibility .

- Cross-validation with orthogonal methods like time-kill assays to confirm bactericidal kinetics .

Q. What in vivo models are appropriate for evaluating this compound efficacy against pandrug-resistant pathogens?

- Murine thigh infection models infected with strains like Klebsiella pneumoniae Nevada (carbapenem-resistant) to quantify bacterial load reduction .

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC/MIC) with efficacy and toxicity thresholds .

- Galleria mellonella (wax moth) assays for rapid, cost-effective toxicity and efficacy screening prior to murine studies .

Q. How can researchers assess horizontal gene transfer risks of streptothricin resistance genes?

- Conjugation assays using plasmid-borne sat genes to measure transfer frequency between bacterial species .

- Metagenomic sequencing of soil or gut microbiomes post-streptothricin exposure to track resistance gene dissemination .

- Bioinformatics tools (e.g., ResFinder, CARD) to identify homologs of sat in public databases .

Methodological Notes

- Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal models, statistical methods, and MIC assay conditions .

- Advanced Imaging : Cryo-EM sample preparation must stabilize ribosome-streptothricin complexes using rapid freezing (e.g., vitrification) .

- Ethical Compliance : Use streptothricin resistance markers (e.g., sat) in genetically modified organisms only after institutional biosafety review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products